molecular formula C21H26N4O4S B4297934 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4297934
M. Wt: 430.5 g/mol
InChI Key: QKJOCTKWWAVUHN-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that combines the structural features of adamantane, benzimidazole, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Preparation of 1-adamantyloxyethylamine: This intermediate can be synthesized by reacting 1-adamantanol with ethylene oxide in the presence of a base.

    Synthesis of 5-nitro-1H-benzimidazole: This can be achieved by nitration of benzimidazole using a mixture of concentrated nitric and sulfuric acids.

    Formation of the final compound: The final step involves the reaction of 1-adamantyloxyethylamine with 5-nitro-1H-benzimidazole-2-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The adamantyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The adamantyl group imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic properties.

    Adamantane Derivatives: Compounds like amantadine and rimantadine are used as antiviral agents and share the adamantane structure.

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the adamantyl, benzimidazole, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-19(12-30-20-23-17-2-1-16(25(27)28)8-18(17)24-20)22-3-4-29-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJOCTKWWAVUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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